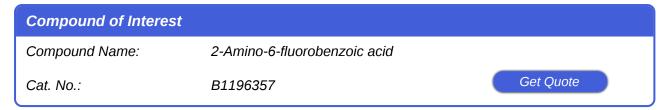


Spectroscopic Analysis of 6-Fluoroanthranilic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Fluoroanthranilic acid (CAS No: 434-76-4), a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of published experimental spectra, this document combines data from the National Institute of Standards and Technology (NIST) with predicted spectroscopic values based on established principles of nuclear magnetic resonance and infrared spectroscopy.

Molecular Structure and Properties

Systematic Name: 2-Amino-6-fluorobenzoic acid

Molecular Formula: C7H6FNO2

Molecular Weight: 155.13 g/mol

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Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The following tables present the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for 6-Fluoroanthranilic acid, typically recorded in a solvent like DMSO-d₆.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing fluoro (-F) and carboxylic acid (-COOH) groups.

Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~ 7.30 - 7.50	t	~ 8.0	1H	H-4
~ 6.80 - 7.00	d	~ 8.0	1H	H-5
~ 6.60 - 6.80	d	~ 8.5	1H	H-3
~ 5.0 - 7.0	br s	-	2H	-NH2
~ 12.0 - 13.0	br s	-	1H	-COOH

Note: Chemical shifts are predictions and may vary based on solvent and concentration. The protons of the amine and carboxylic acid groups are exchangeable and may appear as broad singlets.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to display seven unique signals, corresponding to the seven carbon atoms in the molecule. The fluorine atom will cause splitting of the signals for the carbons it is directly attached to (C-6) and those nearby (C-1, C-5).



Predicted Chemical Shift (δ, ppm)	Assignment
~ 168 - 170	C-7 (C=O)
~ 160 - 163 (d, ¹JCF ≈ 245 Hz)	C-6
~ 150 - 152	C-2
~ 133 - 135 (d)	C-4
~ 118 - 120 (d)	C-5
~ 110 - 112 (d)	C-3
~ 108 - 110 (d)	C-1

Note: Chemical shifts are predictions. The 'd' indicates a doublet due to C-F coupling.

Predicted ¹⁹F NMR Data

A proton-decoupled ¹⁹F NMR spectrum will show a single signal for the fluorine atom attached to the aromatic ring.

Predicted Chemical Shift (δ, ppm)	Assignment
~ -110 to -125	Ar-F

Note: The chemical shift is referenced to a standard like CFCI3.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 6-Fluoroanthranilic acid in 0.6-0.7
 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.



- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~250 ppm) and a longer acquisition time (several hundred to thousands of scans) are typically required due to the lower natural abundance of ¹³C.
- 19F NMR Acquisition: Acquire the spectrum using a specific fluorine probe or by tuning a broadband probe to the 19F frequency. A spectral width of ~200 ppm is common.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm for ¹H and ¹³C NMR.



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General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups within a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Absorption Data

The following table lists the expected characteristic absorption bands for 6-Fluoroanthranilic acid.



Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3450 - 3300	N-H Stretch	Primary Amine (-NH ₂)	Medium
3300 - 2500	O-H Stretch	Carboxylic Acid (- COOH)	Strong, Broad
~ 1680 - 1710	C=O Stretch	Carboxylic Acid (- COOH)	Strong
~ 1600 - 1620	N-H Bend	Primary Amine (-NH ₂)	Medium
~ 1580, 1470	C=C Stretch	Aromatic Ring	Medium-Strong
~ 1250 - 1350	C-O Stretch	Carboxylic Acid (- COOH)	Strong
~ 1200 - 1280	C-F Stretch	Aryl Fluoride	Strong
~ 900 - 675	C-H Bend	Aromatic (out-of- plane)	Strong

Experimental Protocol for FT-IR Spectroscopy (Solid Sample)

- Sample Preparation (Thin Film Method):
 - Dissolve a small amount (~10-20 mg) of 6-Fluoroanthranilic acid in a few drops of a volatile solvent (e.g., acetone or methanol).
 - Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).
 - Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.[1]
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.



- Collect a background spectrum of the clean, empty sample compartment.
- Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Electron Ionization (EI) Mass Spectrometry Data

The following data is derived from the electron ionization mass spectrum of 6-Fluoroanthranilic acid available from the NIST Mass Spectrometry Data Center.[1]

m/z	Relative Intensity (%)	Tentative Fragment Assignment	
155	~ 85	[M]+ (Molecular Ion)	
137	~ 100 (Base Peak)	[M - H₂O] ⁺	
109	~ 75	[M - H₂O - CO] ⁺ or [M - COOH - H] ⁺	
82	~ 30	C ₆ H ₄ N ⁺ or C ₅ H ₂ F ⁺	

Experimental Protocol for GC-MS

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. Benzoic acids are often derivatized to increase their volatility.

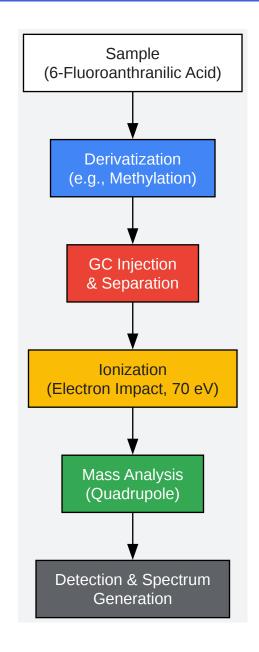
 Derivatization: React 6-Fluoroanthranilic acid with a derivatizing agent (e.g., BF₃ in methanol) to convert the carboxylic acid to its methyl ester.[2] This step enhances volatility for gas chromatography.



· GC Separation:

- o Inject a small volume (e.g., 1 μL) of the derivatized sample solution into the GC inlet.
- The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., a DB-5ms column).
- A temperature program is used to separate the components, starting at a low temperature and ramping up to a higher temperature.
- MS Detection (Electron Ionization):
 - As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.
 - The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.





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Workflow for GC-MS analysis of 6-Fluoroanthranilic acid.

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